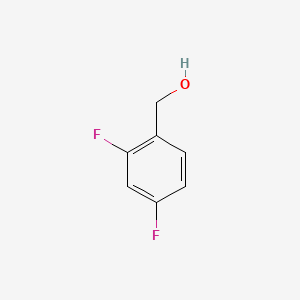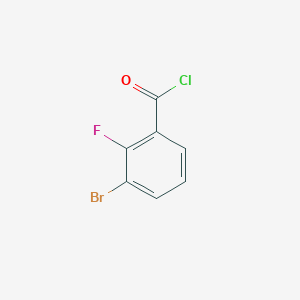
3-Bromo-2-fluorobenzoyl chloride
Übersicht
Beschreibung
3-Bromo-2-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3BrClFO and its molecular weight is 237.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research on the molecular structures of similar compounds, like 2-fluorobenzoyl chloride, has been conducted using gas electron diffraction and quantum chemical calculations. These studies reveal insights into the gas phase molecular structures and conformational compositions of these molecules, offering valuable information for understanding the behavior of 3-Bromo-2-fluorobenzoyl chloride in various applications (Johansen, Dahl, & Hagen, 2013).
Synthesis of Complex Compounds
This compound can be used in the synthesis of complex compounds. For example, studies demonstrate the synthesis of compounds like N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, which involves reactions with similar halogenated benzoyl chlorides (Akinboye et al., 2009).
Application in Halodeboronation
Studies on the halodeboronation of aryl boronic acids using similar compounds suggest potential applications of this compound in organic synthesis. This process is significant in generating aryl bromides and chlorides, which are key intermediates in organic synthesis (Szumigala et al., 2004).
Developing Clickable Reagents
The development of new clickable reagents using similar halogenated compounds, like 1-bromoethene-1-sulfonyl fluoride, highlights another application area. These reagents can be used in regioselective synthesis of various organic compounds, indicating potential uses for this compound in similar contexts (Leng & Qin, 2018).
Pharmaceutical Applications
In pharmaceutical research, compounds like this compound can be used in the synthesis of thromboxane receptor antagonists, as seen in studies involving related bromo-fluorobenzoyl compounds. This highlights its potential role in developing new therapeutic agents (D. C. W. and Mason, 1998).
Electrochemical Studies
Electrochemical studies involving related ionic liquids, like 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, suggest potential applications for this compound in studying electrochemical properties and reactions (Xiao & Johnson, 2003).
Safety and Hazards
3-Bromo-2-fluorobenzoyl chloride is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Relevant Papers I found a paper titled “Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations” which might be relevant . This paper investigates the gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride . Although it does not specifically mention this compound, the findings could potentially provide insights into the structure and behavior of this compound.
Wirkmechanismus
Target of Action
Benzoyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming amides, esters, and other products .
Mode of Action
3-Bromo-2-fluorobenzoyl chloride, like other acid chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles . The bromine and fluorine substituents on the benzene ring can influence the reactivity and selectivity of these reactions .
Biochemical Pathways
The compound can potentially participate in various organic synthesis reactions, leading to a wide range of products .
Pharmacokinetics
As a small, lipophilic molecule, it may be absorbed and distributed throughout the body. Its reactivity could lead to rapid metabolism and excretion .
Result of Action
Due to its reactivity, it can potentially react with various biological molecules, leading to a range of effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, its reactivity may increase under acidic conditions or at elevated temperatures .
Eigenschaften
IUPAC Name |
3-bromo-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKBWVSQZTERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650500 | |
| Record name | 3-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374554-41-3 | |
| Record name | 3-Bromo-2-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
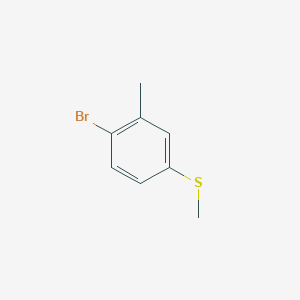

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)
![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)

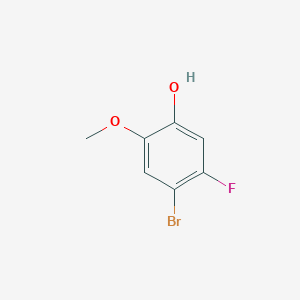

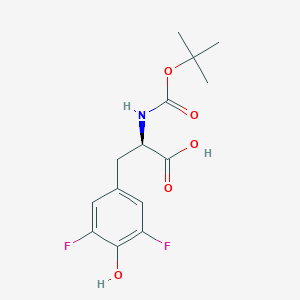


![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)
